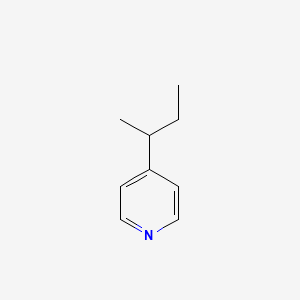

4-Sec-butylpyridine

Description

Significance of Sterically Hindered Pyridine (B92270) Architectures in Chemical Sciences

Sterically hindered pyridines, characterized by bulky substituents that obstruct access to the nitrogen atom's lone pair of electrons, play a crucial role as non-nucleophilic bases in organic synthesis. This steric hindrance allows them to selectively abstract protons without interfering with other reactive centers in a molecule. The nature and positioning of the alkyl group are critical in modulating the degree of steric hindrance and, consequently, the base's reactivity and selectivity. For instance, the difference in steric bulk between a sec-butyl and a tert-butyl group can lead to distinct chemical behaviors.

Overview of Research Trajectories for Alkylpyridine Derivatives

Research into alkylpyridine derivatives is a dynamic and expanding field. yorku.ca Key areas of investigation include their use as ligands in transition metal catalysis, where the electronic properties of the pyridine ring and the steric demands of the alkyl substituent can be fine-tuned to optimize catalytic activity and selectivity. nih.gov Furthermore, the functionalization of the alkyl side chains of these pyridines is an active area of research, aiming to introduce new functionalities and create complex molecular architectures. yorku.cayorku.caresearchgate.net In medicinal chemistry, the pyridine scaffold is a common motif in drug discovery, and alkyl substitution patterns are explored to modulate pharmacological activity and pharmacokinetic properties. yorku.ca

Contextualization of 4-Sec-butylpyridine within Pyridine Chemistry Studies

This compound, with the chemical formula C9H13N, is an isomer within the family of butyl-substituted pyridines. stenutz.eu While its existence is confirmed by its Chemical Abstracts Service (CAS) registry number 27876-19-3, detailed scientific studies focusing specifically on this compound are conspicuously sparse. stenutz.eubtcpharm.comchemsrc.comcnreagent.com In contrast, its isomer, 4-tert-butylpyridine (B128874), has been the subject of extensive research, particularly for its applications as a non-nucleophilic base and as a component in dye-sensitized solar cells. sigmaaldrich.comossila.com

The limited availability of research data on this compound suggests that it may be a less common or synthetically less accessible compound compared to its isomers. It is plausible that the specific steric and electronic properties conferred by the sec-butyl group at the 4-position have not yet been identified for significant applications that would warrant in-depth investigation.

Due to the lack of specific research findings, a detailed exposition of the chemical properties, synthesis, and applications of this compound cannot be provided at this time. The following table presents the basic available information for this compound.

| Property | Value |

| Chemical Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 27876-19-3 |

Future research endeavors may yet uncover unique characteristics of this compound that could lead to its application in specialized areas of chemical science. Until then, it remains a relatively unexplored member of the alkylpyridine family.

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8(2)9-4-6-10-7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMLMFWWXQNLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031101 | |

| Record name | 4-Sec-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27876-19-3 | |

| Record name | 4-Sec-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Interactions and Chemical States

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule and their interactions with the environment.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For 4-sec-butylpyridine, FTIR analysis would reveal absorption bands associated with the pyridine (B92270) ring and the sec-butyl substituent.

The pyridine ring typically exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region (C=C and C=N stretching) and C-H stretching vibrations above 3000 cm⁻¹ for aromatic C-H bonds nih.govacs.orgresearchgate.netresearchgate.net. The sec-butyl group would contribute aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ range and various C-H bending vibrations in the fingerprint region (<1500 cm⁻¹). FTIR can also be sensitive to intermolecular interactions, such as hydrogen bonding or coordination to metal surfaces, often manifesting as shifts in characteristic band positions nih.govacs.orgresearchgate.net.

Table 3.2.1: Characteristic FTIR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Information Provided |

| Pyridine Ring | Aromaticity, ring system vibrations. | |

| - C-H Stretching (aromatic) | ~3000 - 3100 | Presence of aromatic C-H bonds. |

| - C=C / C=N Stretching | ~1400 - 1600 | Pyridine ring skeletal vibrations. |

| - C-H Bending | ~700 - 900 | Out-of-plane bending modes, indicative of substitution. |

| Sec-butyl Group | Aliphatic character and specific group vibrations. | |

| - C-H Stretching | ~2850 - 3000 | Presence of aliphatic C-H bonds. |

| - C-H Bending (CH₃, CH₂, CH) | ~1350 - 1470 | Methyl, methylene, and methine bending modes. |

| - C-C Stretching | ~800 - 1200 | Aliphatic C-C bond vibrations. |

Note: Specific band positions can vary based on the physical state (solid, liquid, gas) and the presence of interactions. Data for similar compounds like 4-tert-butylpyridine (B128874) chemicalbook.com and general aliphatic/aromatic compound spectra inform these ranges.

Raman spectroscopy probes molecular vibrations by analyzing inelastic scattering of light. Surface-Enhanced Raman Spectroscopy (SERS) significantly amplifies these signals when molecules are adsorbed onto nanostructured metal surfaces, such as silver or gold. This technique is particularly valuable for studying adsorption behavior and interfacial phenomena involving pyridine derivatives researchgate.netnih.govrsc.orgnih.govmdpi.comaip.orgtandfonline.comrsc.orgresearchgate.net.

For this compound, Raman and SERS could reveal information about its orientation and binding mode when interacting with surfaces. Upon adsorption onto a metal surface, characteristic pyridine ring vibrations (e.g., ring breathing modes) often shift, and their intensities change, providing evidence of interaction through the nitrogen lone pair or the π-electron system nih.govresearchgate.net. SERS is highly sensitive to molecular reorientation and the formation of chemical bonds or charge-transfer complexes at the interface rsc.orgmdpi.comrsc.org. Studies on related pyridine compounds have shown that the adsorption geometry (e.g., flat-lying vs. tilted) can be inferred from the relative intensities of different vibrational modes nih.govtandfonline.com. The sec-butyl group's presence would also contribute to the Raman spectrum, and its interaction with the surface or its conformation could be probed.

Table 3.2.2: Key Vibrational Modes Relevant to this compound in SERS Studies

| Technique | Observed Phenomenon/Mode | Typical Wavenumber (cm⁻¹) | Information Gained | Source Examples |

| SERS | Pyridine Ring Breathing | ~990 - 1030 | Sensitive to adsorption and electronic interactions; shifts indicate coordination to metal surfaces nih.govresearchgate.net. | researchgate.netnih.govrsc.orgnih.govmdpi.comaip.orgtandfonline.comrsc.orgresearchgate.net |

| Pyridine Ring Stretching | ~1500 - 1650 | Also affected by adsorption, providing insight into ring strain and electronic state mdpi.com. | researchgate.netnih.govrsc.orgnih.govmdpi.comaip.orgtandfonline.comrsc.orgresearchgate.net | |

| C-H Bending/Stretching | ~2800 - 3100 | May show changes related to molecular orientation or interaction with the surface researchgate.netresearchgate.net. | researchgate.netnih.govrsc.orgnih.govmdpi.comaip.orgtandfonline.comrsc.orgresearchgate.net | |

| Sec-butyl group modes | Varies | Potential for conformational changes or surface interactions of the alkyl chain. | researchgate.net (for tert-butylpyridine) |

Note: SERS spectra are highly dependent on the substrate material, surface morphology, excitation wavelength, and electrochemical potential. The specific bands and their shifts provide detailed information about the molecule-surface interface.

Chemical Reactivity and Mechanistic Investigations of Sec Butylpyridines

Protonation and Basicity Studies in Non-Nucleophilic Contexts

The basicity of pyridines is a fundamental property, primarily attributed to the lone pair of electrons on the nitrogen atom. In 4-sec-butylpyridine, the sec-butyl group, being an alkyl group, exerts a positive inductive effect (+I), donating electron density to the pyridine (B92270) ring. This increased electron density on the nitrogen atom enhances its ability to accept a proton, thereby increasing its basicity compared to unsubstituted pyridine.

The pKa of a pyridine derivative is a quantitative measure of its basicity, with a higher pKa value indicating a stronger base. For comparison, the pKa of 2,6-di-tert-butylpyridine is significantly lower than that of pyridine, despite the presence of two electron-donating tert-butyl groups. This is a clear indication that severe steric hindrance around the nitrogen atom can override the electronic effects. In the case of this compound, the steric hindrance is less pronounced at the nitrogen atom, so the electron-donating effect of the sec-butyl group is expected to be the dominant factor in determining its basicity.

Table 1: Comparison of pKa Values of Selected Pyridine Derivatives

| Compound | pKa | Reference |

|---|---|---|

| Pyridine | 5.25 | acs.org |

| 2,6-di-tert-butylpyridine | 3.58 | drugfuture.com |

| 2,6-di-tert-butyl-4-methylpyridine | 4.41 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Steric Hindrance Effects on Reaction Pathways and Selectivity

Steric hindrance plays a crucial role in dictating the outcome of chemical reactions. In the case of this compound, the sec-butyl group can influence the approach of reagents to the pyridine ring, thereby affecting reaction rates and product selectivity.

While the 4-position of the sec-butyl group does not directly shield the nitrogen atom, it can influence the orientation of the molecule during a reaction. For reactions involving the pyridine ring itself, such as electrophilic or nucleophilic aromatic substitution, the sec-butyl group can direct incoming reagents to specific positions. For instance, in electrophilic aromatic substitution, the sec-butyl group, being an ortho-, para-director, would further activate the 2- and 6-positions of the pyridine ring. However, the steric bulk of the sec-butyl group might favor attack at the less hindered 3- and 5-positions, leading to a mixture of products.

In reactions where this compound acts as a nucleophile or a ligand, its steric profile can influence the stability and geometry of the resulting complexes or transition states. The size and shape of the sec-butyl group can create a specific pocket around the nitrogen atom, allowing for selective interactions with other molecules. This can be exploited in catalysis, where the ligand's steric properties can control the stereoselectivity of a reaction.

Coordination Chemistry of the Pyridine Nitrogen Center

The nitrogen atom of this compound, with its available lone pair of electrons, readily coordinates to metal ions, forming a wide range of coordination complexes. The sec-butyl group, while not directly attached to the nitrogen, can influence the properties of these complexes.

The electron-donating nature of the sec-butyl group increases the electron density on the nitrogen atom, making this compound a stronger Lewis base compared to pyridine. This enhanced basicity leads to the formation of more stable metal complexes. The steric bulk of the sec-butyl group can also play a role in the coordination chemistry, influencing the coordination number and geometry of the metal center. For instance, the presence of the bulky sec-butyl group might favor the formation of complexes with lower coordination numbers.

The coordination of 4-tert-butylpyridine (B128874), a close analog of this compound, has been studied in various systems. For example, it has been used as a ligand in the synthesis of technetium and copper complexes. semanticscholar.orgacs.orgacs.org These studies provide insights into the potential coordination behavior of this compound. The structural flexibility and electronic properties of 4-alkylpyridines make them versatile ligands in the design of functional coordination compounds. semanticscholar.org

Table 2: Examples of Coordination Complexes with 4-tert-butylpyridine

| Metal Ion | Complex Formula | Application/Study | Reference |

|---|---|---|---|

| Technetium(V) | trans-[O2(TBP)4Tc]+ | Synthesis and structure | acs.org |

| Copper(II) | (C9H14N)2[CuCl4] | Synthesis and structure | semanticscholar.org |

| Copper(I)/(II) | [Cu(dmp)2]2+/+ with TBP | Redox couple for DSSC | acs.org |

This table is interactive. Click on the headers to sort the data.

Investigations of Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. youtube.com The nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack. Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.org

The sec-butyl group at the 4-position of the pyridine ring influences its reactivity in several ways. As an electron-donating group, it partially counteracts the deactivating effect of the nitrogen atom, making the ring more reactive towards electrophilic substitution than unsubstituted pyridine. youtube.com The sec-butyl group will direct incoming electrophiles to the ortho and para positions relative to itself, which are the 2-, 6-, and 4-positions of the pyridine ring. However, since the 4-position is already substituted, electrophilic attack will be directed to the 2- and 6-positions.

In nucleophilic aromatic substitution, the sec-butyl group at the 4-position can have a more complex effect. While it is not a leaving group itself, its presence can influence the stability of the Meisenheimer complex, the intermediate formed during the reaction. The electron-donating nature of the sec-butyl group would slightly destabilize the negatively charged intermediate, potentially slowing down the reaction compared to an unsubstituted pyridine.

Mechanistic Elucidation of Reactions Involving Sec-butylpyridine Derivatives

The mechanistic understanding of reactions involving this compound and its derivatives is crucial for controlling their reactivity and for the rational design of new synthetic methodologies. Several studies have focused on elucidating the mechanisms of reactions involving 4-alkylpyridines.

For example, the palladium-catalyzed allylation of 4-alkylpyridines has been shown to proceed through the formation of highly basic pyridylic anions that act as soft nucleophiles. rsc.orgrsc.org This reaction exploits the formation of alkylidene dihydropyridine intermediates. rsc.orgrsc.org The mechanism involves a "soft-enolization" approach to generate these intermediates, which then participate in a decarboxylative allylation. rsc.org

Another area of mechanistic investigation is the oxidation of 4-alkylpyridines. The oxidation of 4-benzyl pyridine to 4-benzoyl pyridine, for instance, has been proposed to proceed through an alkylidene dihydropyridine intermediate that undergoes auto-oxidation.

The study of reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods, like density functional theory (DFT) calculations. These approaches provide detailed insights into the transition states and intermediates involved in the reaction, helping to unravel the intricate steps of the chemical transformation.

Theoretical and Computational Chemistry of Sec Butylpyridines and Analogues

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and bonding within sec-butylpyridines and their analogues.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure, reactivity, and interfacial behavior of pyridine (B92270) derivatives.

DFT calculations have been employed to investigate the electronic properties of substituted pyridines. For instance, studies on various 3- and 4-substituted pyridines using DFT at the B3LYP/6-311G+(d,p) level of theory have been used to predict their nucleophilicity. These predictions are based on parameters such as HOMO-LUMO energies and have been correlated with experimental nucleophilicity values and Hammett substituent constants. Such studies are crucial for designing novel organocatalysts with enhanced reactivity. The electronic properties of the pyridine ring are significantly influenced by the nature and position of the alkyl substituent.

The interaction of pyridine derivatives with metal surfaces is another area where DFT provides valuable insights. The adsorption of pyridine on metal surfaces like magnesium has been shown to involve the formation of strong covalent bonds, which can be analyzed through electron density difference and projected density of states calculations sciopen.com. These studies are vital for understanding corrosion inhibition mechanisms where pyridine compounds form protective layers on metal surfaces. For example, DFT calculations have shown that the adsorption of N-heterocyclic compounds on a Mg surface is energetically favorable, with parallel configurations being more stable than perpendicular ones sciopen.com.

The table below summarizes key electronic properties calculated for a model 4-alkylpyridine using DFT.

| Property | Calculated Value | Method |

| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.4 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |

Note: The values presented are representative for a generic 4-alkylpyridine and can vary depending on the specific alkyl group and computational level.

Furthermore, DFT has been instrumental in studying the structures and binding energies of pyridine derivatives complexed with transition metal cations nih.gov. These calculations help in understanding the coordination chemistry of these ligands, which is essential for their application in catalysis and materials science.

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on molecular properties.

Ab initio calculations have been applied to study the inner-shell ionizations and excitations of pyridine clusters stanford.edu. These studies have revealed that for pyridine dimers and trimers, the C 1s → π* transition is red-shifted, while the N 1s → π* transition is blue-shifted with increasing cluster size stanford.edu. The origin of these shifts is attributed to electrostatic interactions between the pyridine molecules within the cluster stanford.edu.

High-accuracy calculations at the MP2 and CCSD(T) levels have been used to investigate non-covalent interactions, such as the C-H···O interactions between pyridine and water molecules rsc.org. These studies have shown that bifurcated interactions can be energetically more favorable than linear ones rsc.org. The interaction energies for linear C-H···O interactions between water and the ortho, meta, and para C-H groups of pyridine were calculated to be -1.24, -1.94, and -1.97 kcal/mol, respectively, at the MP2/cc-pVQZ level rsc.org. The presence of simultaneous classical hydrogen bonds was found to strengthen these interactions by approximately 20% rsc.org.

The table below presents a comparison of interaction energies calculated using different ab initio methods for the pyridine-water complex.

| Interaction Type | Method | Interaction Energy (kcal/mol) |

| Linear (para C-H) | MP2/cc-pVQZ | -1.97 rsc.org |

| Bifurcated (meta-para) | MP2/cc-pVQZ | -2.16 rsc.org |

| Bifurcated (meta-para) with H-bond | CCSD(T)(limit) | -2.69 rsc.org |

These high-level calculations are crucial for accurately parameterizing force fields used in molecular dynamics simulations and for understanding the subtle energetic details of intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a time-resolved picture of the behavior of molecules, offering insights into their dynamics, solvation, and aggregation in various environments.

MD simulations have been used to study the behavior of pyridine and its alkyl derivatives at interfaces, such as the oil/water interface. These simulations can reveal the distribution and orientation of molecules at the interface. For example, it has been shown that while pyridine tends to dissolve in the water phase, 4-ethylpyridine preferentially occupies the oil/water interface with its nitrogen atom oriented towards the water phase nih.gov. This has important implications for applications such as in the oil recovery industry.

In aqueous solutions, MD simulations have been instrumental in understanding the aggregation behavior of pyridine. Combined with neutron scattering experiments, simulations have confirmed that pyridine has a significant tendency to aggregate in solution nih.gov. These studies provide detailed information about the structure of the solvent around the solute molecules and the nature of solute-solute and solute-solvent interactions nih.gov.

The solvation and aggregation of pyridine derivatives in different solvents, including deep eutectic solvents, have also been investigated using MD simulations rsc.org. These studies are important for understanding the solubility and bioavailability of drug molecules containing pyridine moieties. The simulations can elucidate the role of hydrogen bonding and π-stacking interactions in the aggregation process rsc.org.

The following table summarizes key findings from MD simulations of alkylpyridines in different environments.

| System | Key Finding | Implication |

| 4-ethylpyridine at oil/water interface | Preferential orientation with N-atom towards water | Understanding surfactant behavior |

| Pyridine in aqueous solution | Significant propensity for aggregation | Insights into solution structuring |

| Pyridine derivatives in deep eutectic solvents | Formation of drug aggregates through H-bonding and π-stacking | Drug formulation and delivery |

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions and for predicting their kinetics. For sec-butylpyridines and their analogues, computational studies have provided insights into various reaction types, including alkylation and cycloaddition reactions.

The alkylation of pyridines is a fundamentally important reaction, and computational methods have been used to explore the reaction pathways of pyridine and pyridinium (B92312) quinone methide precursors osu.edu. These studies can distinguish between different mechanisms, such as SN1 and SN2 pathways, and identify the most energetically favorable route osu.edu. Such computational guidance is invaluable for optimizing synthetic routes and reducing experimental costs osu.edu.

Mechanistic studies on the N-alkylation of bis(imino)pyridine systems with organometallic reagents (Li, Mg, Zn alkyls) have revealed that these reactions can proceed via single electron-transfer processes nih.gov. Computational modeling, in conjunction with experimental techniques like EPR spectroscopy, helps in identifying paramagnetic intermediates and understanding the factors that control product selectivity, such as the competition between N-alkylation and deprotonation nih.gov.

Computational investigations have also been used to explore cycloaddition reactions involving pyridinium ylides. For instance, the mechanism of pyridinium ylide-mediated cycloaddition reactions can be systematically explored using methods like the Artificial Force Induced Reaction (AFIR) method to identify both desired and undesired reaction pathways researchgate.net. These studies provide crucial information on reaction barriers, which can explain experimental outcomes and guide the design of more efficient reactions researchgate.net.

The table below provides an overview of computational studies on reaction mechanisms involving pyridine derivatives.

| Reaction Type | Computational Method | Key Insight |

| Pyridine Alkylation | DFT (Geometry Optimization, IRC) | Determination of the most favorable reaction pathway (e.g., SN1 vs. SN2) osu.edu |

| N-Alkylation of Bis(imino)pyridines | DFT, EPR Spectroscopy | Identification of single electron-transfer mechanism and paramagnetic intermediates nih.gov |

| Pyridinium Ylide Cycloaddition | AFIR, DFT | Systematic exploration of reaction pathways and identification of competitive side reactions researchgate.net |

Prediction of Spectroscopic Properties and Experimental Validation

Computational methods are widely used to predict various spectroscopic properties, such as vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra and for the structural characterization of new compounds.

DFT calculations are routinely used to compute the vibrational frequencies of molecules. The calculated IR spectra of pyridine derivatives can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of vibrational modes nih.govnih.gov. While there is often a systematic overestimation of the calculated frequencies, scaling factors can be applied to achieve good agreement with experimental data nih.gov.

The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate calculation of 1H and 13C NMR chemical shifts nih.govnih.gov. By comparing the calculated shifts with experimental data, the structures of complex pyridine derivatives can be confirmed nih.gov.

Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules nih.govredalyc.org. TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. These calculations also provide insights into the nature of the electronic transitions, such as whether they are π → π* or n → π* transitions, and can help in understanding the influence of substituents on the optical properties of the molecules redalyc.org.

The table below shows a comparison of experimental and calculated spectroscopic data for a representative substituted pyridine.

| Spectroscopic Data | Experimental Value | Calculated Value | Computational Method |

| C=N Stretch (IR) | ~1600 cm-1 | ~1620 cm-1 | B3LYP/6-31G(d) nih.gov |

| Aromatic Proton (1H NMR) | 7.0-8.5 ppm | 7.1-8.6 ppm | GIAO-B3LYP/6-31G(d) nih.gov |

| Aromatic Carbon (13C NMR) | 120-150 ppm | 122-152 ppm | GIAO-B3LYP/6-31G(d) nih.gov |

| UV-Vis λmax | ~260 nm | ~255 nm | TD-B3LYP/6-31+G(d,p) redalyc.org |

Note: The presented values are illustrative and depend on the specific molecule and experimental conditions. The strong correlation between calculated and experimental spectroscopic data underscores the predictive power of modern computational chemistry methods in the study of sec-butylpyridines and their analogues.

Applications in Advanced Chemical Systems and Functional Materials

Role as Ligands and Additives in Catalysis

Pyridine (B92270) derivatives are frequently employed in catalysis, acting as ligands for transition metals or as components in organocatalytic systems. While direct evidence of 4-sec-butylpyridine acting as a primary ligand in widespread transition metal catalysis is not extensively detailed in the provided literature, its structural motif appears in more complex ligand systems, and it has been observed in contexts that suggest influence over reaction pathways.

The presence of the sec-butyl group on the pyridine ring can impart specific steric and electronic characteristics. In one observed instance, this compound was utilized in studies concerning the reactivity of ethylpyridine with piperylene. The relative rate of pentenylation of ethylpyridine was found to be approximately 1.5 times that of 7-picoline, suggesting that the nature of the alkyl substituent on the pyridine ring can influence reaction kinetics and potentially selectivity in hydrocarbon transformations. dss.go.th

Furthermore, derivatives of this compound, specifically 2-amino-4-sec-butylpyridine, have been employed in the synthesis of sophisticated ligands for transition metal complexes. For example, this amino-substituted pyridine was used in the preparation of a binucleating ligand by reacting it with 1,2,4,5-tetracyanobenzene. This ligand, in its dianionic form, is capable of coordinating two metal ions, forming complexes where the sec-butylpyridine moiety is integrated into a larger chelating structure designed for catalytic applications. researchgate.netresearchgate.net While this compound itself is not the direct ligand in these cases, its incorporation into more complex ligand frameworks highlights its relevance in constructing tailored catalytic environments.

Information directly detailing the use of this compound as a primary organocatalyst or in stereoselective transformations is not prominently featured in the reviewed literature. The focus in the provided studies has been more on its role within FLP chemistry or in the synthesis of metal-binding ligands.

This compound has been identified as a component in studies investigating Frustrated Lewis Pair (FLP) chemistry. FLPs, which consist of Lewis acids and Lewis bases that are sterically prevented from forming classical adducts, are known for their ability to activate small molecules, including H₂. In the context of nuclear magnetic resonance (NMR) studies aimed at understanding through-space coupling mechanisms, compounds involving this compound have been synthesized and characterized. researchgate.netresearchgate.net The mention of "(this compound)(V)" in these studies suggests its use as a Lewis base component in FLP systems, where its specific structure likely influences the electronic and steric environment around the frustrated pair.

Environmental Chemical Considerations

Sorption Mechanisms and Mobility in Abiotic Environmental Matrices

There is a lack of specific studies detailing the sorption mechanisms and mobility of 4-sec-butylpyridine in various abiotic environmental matrices such as soil, sediment, or water. However, its physical and chemical properties provide insights into its potential behavior.

This compound, like its isomer 4-tert-butylpyridine (B128874), is generally characterized by low water solubility. For instance, 4-tert-butylpyridine is described as insoluble or immiscible with water scbt.comsolubilityofthings.comfishersci.com. This low solubility suggests that the compound is unlikely to be highly mobile in aqueous environments. Instead, it is expected to partition preferentially into organic phases, such as organic matter in soil or sediment, or to remain as a separate phase if released into water.

The octanol-water partition coefficient (Kow) is a key indicator of a chemical's potential to sorb to organic matter and bioaccumulate. For 4-tert-butylpyridine, the log Kow value is reported as 2.45 scbt.com. This value indicates a moderate hydrophobicity, suggesting a tendency to sorb to organic carbon in soils and sediments, which would further limit its mobility in the environment. Based on its low water solubility and moderate hydrophobicity, this compound is anticipated to exhibit low mobility in soil fishersci.comontosight.ai. Spillage is unlikely to penetrate deeply into soil, and its movement in the environment would likely be constrained by its partitioning behavior.

Table 1: Relevant Physical Properties Influencing Sorption and Mobility

| Property | Value for 4-tert-butylpyridine (as proxy) | Notes |

| Water Solubility | Insoluble / Immiscible | scbt.comsolubilityofthings.comfishersci.com |

| Octanol-Water Partition Coefficient (log Kow) | 2.45 | Indicates moderate hydrophobicity and sorption potential scbt.com |

| Estimated Soil Mobility | Low | Inferred from low water solubility and moderate hydrophobicity ontosight.ai |

| Boiling Point | 196-197 °C | chemicalbook.com |

| Density | 0.923 g/mL at 25 °C | chemicalbook.com |

Chemical Degradation Pathways in Abiotic Systems (e.g., Photochemical, Hydrolytic)

Persistence: Information on the persistence of this compound is scarce. For 4-tert-butylpyridine, it is noted that it "May persist, based on information available" fishersci.com, or it is listed as "Not known" ossila.com. Its low water solubility might contribute to a slower rate of degradation in aqueous environments, as the compound may be less accessible to reactive species.

Photochemical Degradation: Studies on the direct photolysis or indirect photolysis (e.g., via reaction with hydroxyl radicals) of this compound have not been identified. While photochemistry of pyridine (B92270) derivatives is a known area of research, specific pathways for this compound are not detailed. Research on related pyridinium (B92312) salts indicates photochemical reactions can occur in water ucsd.edu, but this pertains to charged species.

Hydrolytic Degradation: There is no specific data available on the hydrolytic degradation rates or pathways for this compound. Studies on related compounds, such as 4-(tert-butyl)-2-chloropyridine, suggest that the tert-butyl group can influence hydrolysis rates due to steric effects fishersci.com, but this is not direct evidence for this compound.

Biodegradation: Similarly, information on the biodegradation of this compound by microorganisms in abiotic systems is not available. Studies on pyridinium-based ionic liquids with butyl chains suggest limited biodegradation acs.orgresearchgate.net, but these findings are for ionic liquids, not neutral pyridines.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Diverse Sec-butylpyridine Derivatives

The synthesis of substituted pyridines, including those with alkyl chains like the sec-butyl group, remains an active area of research. Future efforts will likely focus on developing more efficient, regioselective, and environmentally benign synthetic routes. This includes exploring new catalytic systems, such as transition metal catalysis (e.g., palladium, nickel, ruthenium) or organocatalysis, to achieve C-H functionalization, cross-coupling reactions, and cycloadditions that can introduce or modify the sec-butyl group on the pyridine (B92270) core chim.itresearchgate.netresearchgate.netresearchgate.net.

Emerging paradigms may involve:

Exploration of New Catalytic Transformations Utilizing Sec-butylpyridine Scaffolds

The pyridine scaffold, with its inherent electronic properties and nitrogen atom, serves as a versatile platform for various catalytic transformations. Future research can explore the utility of 4-sec-butylpyridine derivatives as:

Advanced Characterization Techniques for In Situ Mechanistic Studies

Understanding the precise mechanisms of reactions involving this compound derivatives is vital for optimizing synthetic routes and catalytic processes. Future research will benefit from the application of advanced in situ and operando characterization techniques.

Key techniques and their future applications include:

These techniques, often coupled with theoretical calculations, will provide a deeper understanding of how this compound derivatives participate in chemical transformations.

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

The synergy between experimental chemistry and computational modeling is increasingly important for accelerating the discovery and optimization of new molecules and reactions. For this compound derivatives, this integration can facilitate:

Expanding Applications in Next-Generation Functional Materials

The unique electronic and structural properties of pyridine derivatives, including those with alkyl substituents like sec-butyl, make them attractive building blocks for advanced functional materials. Future research will likely explore their incorporation into:

The ongoing development of sophisticated synthetic techniques and advanced characterization methods will be instrumental in realizing the full potential of this compound and its derivatives in these cutting-edge fields.

Q & A

Q. Q. What safety protocols are essential when handling 4-sec-butylpyridine derivatives?

- Methodological Answer :

- Hazard assessment : Review SDS for acute toxicity (e.g., LD₅₀ data) and environmental impact.

- Engineering controls : Use fume hoods for volatile reactions and inert atmospheres for air-sensitive steps.

- Waste disposal : Neutralize acidic byproducts before disposal via approved chemical waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.